molecular formula C5H7ClO B2990005 3-(Chloromethyl)cyclobutan-1-one CAS No. 175021-13-3

3-(Chloromethyl)cyclobutan-1-one

Cat. No.: B2990005
CAS No.: 175021-13-3
M. Wt: 118.56
InChI Key: WGNWWGRZUVTWEX-UHFFFAOYSA-N
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Description

3-(Chloromethyl)cyclobutan-1-one is a chemical compound with the molecular formula C5H7ClO. It is characterized by a cyclobutanone ring with a chloromethyl group attached to the third carbon atom. This compound is of interest due to its unique structure and reactivity, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)cyclobutan-1-one typically involves the chlorination of cyclobutanone. One common method is the reaction of cyclobutanone with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often involving continuous flow reactors and advanced purification techniques to obtain high-purity product .

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)cyclobutan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(Chloromethyl)cyclobutan-1-one is utilized in various scientific research fields:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)cyclobutan-1-one involves its reactivity with various molecular targets. The chloromethyl group can undergo nucleophilic substitution, leading to the formation of new chemical bonds. The cyclobutanone ring can participate in ring-opening reactions, further diversifying its reactivity. These interactions are mediated by the compound’s electronic structure and the presence of reactive sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Chloromethyl)cyclobutan-1-one is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and makes it a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable in multiple research and industrial applications .

Properties

IUPAC Name

3-(chloromethyl)cyclobutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClO/c6-3-4-1-5(7)2-4/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGNWWGRZUVTWEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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